molecular formula C19H22BrN3O3 B3734504 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

Cat. No.: B3734504
M. Wt: 420.3 g/mol
InChI Key: ZYKMKDWDCHNWJA-UHFFFAOYSA-N
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Description

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with bromine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution of Bromine: Formation of various substituted derivatives.

    Hydrolysis of Methoxy Group: Formation of the corresponding phenol.

Scientific Research Applications

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like bromine, methoxy, and nitro can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-aminophenyl)methyl]piperazine: Similar structure but with an amino group instead of a nitro group.

    1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-hydroxyphenyl)methyl]piperazine: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the combination of its functional groups, which can impart specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O3/c1-26-19-7-4-17(20)12-16(19)14-22-10-8-21(9-11-22)13-15-2-5-18(6-3-15)23(24)25/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKMKDWDCHNWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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